Einecs 278-844-6
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Overview
Description
Einecs 278-844-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various applications.
Chemical Reactions Analysis
Einecs 278-844-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used.
Scientific Research Applications
Einecs 278-844-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of various chemical products or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Einecs 278-844-6 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system in which it is used. Generally, the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Einecs 278-844-6 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may have comparable chemical structures and properties but can differ in their specific applications and effects. The uniqueness of this compound lies in its specific chemical structure and the particular applications it is used for. Some similar compounds include those with similar functional groups or molecular frameworks.
Properties
CAS No. |
78111-52-1 |
---|---|
Molecular Formula |
C67H63Cl2N11O16P2 |
Molecular Weight |
1411.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-35-53(95-97(84,89-33-15-32-70)93-50-22-13-11-20-48(50)68)55(92-57)37-90-98(85,94-51-23-14-12-21-49(51)69)96-52-34-56(79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-16-7-5-8-17-42)91-54(52)36-88-67(43-18-9-6-10-19-43,44-24-28-46(86-3)29-25-44)45-26-30-47(87-4)31-27-45/h5-14,16-31,38-41,52-57H,15,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1 |
InChI Key |
ZNLJSGJHJXMFPB-DTVMXBHISA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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